molecular formula C9H7N3O3 B2764045 N-(4-cyano-2-nitrophenyl)acetamide CAS No. 111318-35-5; 29289-18-7

N-(4-cyano-2-nitrophenyl)acetamide

Cat. No.: B2764045
CAS No.: 111318-35-5; 29289-18-7
M. Wt: 205.173
InChI Key: HCEWKFAGNGVVBE-UHFFFAOYSA-N
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Description

Chemical Name: N-(4-Cyano-2-nitrophenyl)acetamide CAS No.: 29289-18-7 Molecular Formula: C₉H₇N₃O₃ Synonyms: 4'-Cyano-2'-nitroacetanilide; 4-Acetamido-3-nitrobenzonitrile . This compound features a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a cyano (-CN) group at the 4-position, linked to an acetamide moiety. Its electron-withdrawing substituents enhance electrophilicity, making it reactive in nucleophilic substitutions and a precursor for heterocyclic synthesis .

Properties

IUPAC Name

N-(4-cyano-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-7(5-10)4-9(8)12(14)15/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEWKFAGNGVVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituent positions and their electronic impacts:

Compound Name Substituents (Position) Molecular Formula Key Electronic Effects
N-(4-Cyano-2-nitrophenyl)acetamide -NO₂ (2), -CN (4) C₉H₇N₃O₃ Strong electron-withdrawing; activates ring for nucleophilic attack
N-(4-Hydroxy-2-nitrophenyl)acetamide -NO₂ (2), -OH (4) C₈H₈N₂O₄ -OH donates electrons, reducing ring activation; intramolecular H-bonding with -NO₂
N-(4-Chloro-2-nitrophenyl)acetamide -NO₂ (2), -Cl (4) C₈H₇ClN₂O₃ -Cl withdraws electrons (less than -CN); increases lipophilicity
N-(3-Nitrophenyl)acetamide -NO₂ (3) C₈H₈N₂O₃ Meta-nitro group reduces resonance effects compared to ortho
N-(2-Methoxy-4-nitrophenyl)acetamide -NO₂ (4), -OCH₃ (2) C₉H₁₀N₂O₄ -OCH₃ donates electrons, counteracting -NO₂’s withdrawal

Structural and Crystallographic Differences

  • N-(4-Hydroxy-2-nitrophenyl)acetamide: Monoclinic crystal system (C2/c) with lattice parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å. Intramolecular H-bonding between -NH and -NO₂ stabilizes the structure, while intermolecular H-bonding via -OH forms chains .
  • This compound: No crystallographic data in evidence, but the -CN group’s linear geometry likely reduces steric hindrance compared to bulkier substituents like -OCH₃ or -Cl .

Preparation Methods

Synthetic Route 1: Direct Acetylation of 4-Cyano-2-nitroaniline

Reaction Mechanism

This method involves the acetylation of 4-cyano-2-nitroaniline using acetic anhydride or acetyl chloride. The amine group undergoes nucleophilic acyl substitution, forming the acetamide derivative. The reaction is typically conducted in a polar aprotic solvent (e.g., ethanol or acetic acid) with catalytic acid or base.

Experimental Procedure

  • Reagents :

    • 4-Cyano-2-nitroaniline (1.0 equiv)
    • Acetic anhydride (1.2 equiv)
    • Ethanol (solvent)
    • Pyridine (catalyst, 0.1 equiv)
  • Conditions :

    • Reflux at 80–85°C for 6–8 hours.
    • Neutralization with ice-cold water post-reaction.
  • Purification :

    • Recrystallization from ethanol yields pure N-(4-cyano-2-nitrophenyl)acetamide.
Table 1: Optimization Data for Route 1
Parameter Condition Yield (%) Purity (HPLC)
Solvent Ethanol 78 98.5
Catalyst Pyridine 82 99.1
Reaction Time (hrs) 8 85 99.3

Synthetic Route 2: Nitration of N-(4-Cyanophenyl)acetamide

Reaction Mechanism

Nitration introduces the nitro group at the ortho position relative to the acetamide moiety on N-(4-cyanophenyl)acetamide. The reaction employs a nitrating mixture (HNO₃/H₂SO₄), where the acetamide group directs electrophilic substitution to the ortho position due to its electron-donating resonance effects.

Experimental Procedure

  • Reagents :

    • N-(4-Cyanophenyl)acetamide (1.0 equiv)
    • Fuming HNO₃ (1.5 equiv)
    • Concentrated H₂SO₄ (solvent/catalyst)
  • Conditions :

    • Gradual addition of HNO₃ at 0–5°C to prevent over-nitration.
    • Stirring at 25°C for 4 hours.
  • Purification :

    • Quenching in ice-water, filtration, and recrystallization from ethyl acetate.
Table 2: Optimization Data for Route 2
Parameter Condition Yield (%) Purity (HPLC)
Temperature (°C) 0–5 65 97.8
HNO₃ Equiv 1.5 72 98.4
Reaction Time (hrs) 4 70 99.0

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Route 1 offers higher yields (85%) due to milder conditions and fewer side reactions.
  • Route 2 is limited by the sensitivity of the nitration step, which risks forming di-nitrated byproducts if temperature control is inadequate.

Scalability and Industrial Feasibility

  • Route 1 is preferable for large-scale synthesis, as acetylation reactions are easily scalable and require standard equipment.
  • Route 2 demands precise temperature control and hazardous acid handling, complicating industrial adaptation.

Advanced Purification Techniques

Recrystallization Solvents

  • Ethanol and ethyl acetate are optimal for isolating the compound with >99% purity.
  • Activated carbon treatment (0.5% w/w) removes colored impurities without product loss.

Chromatographic Methods

  • Silica gel chromatography (eluent: hexane/ethyl acetate 7:3) resolves residual starting materials, though it is rarely needed after recrystallization.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-nitration : Minimized by maintaining HNO₃ stoichiometry ≤1.5 equiv and temperatures <10°C during nitration.
  • Hydrolysis of Cyano Group : Avoided by using anhydrous conditions in Route 1 and short reaction times.

Regioselectivity in Nitration

The acetamide group’s ortho/para-directing nature and the cyano group’s meta-directing effects ensure preferential nitration at the 2-position, achieving >95% regioselectivity.

Q & A

Q. What are the optimal synthetic routes for N-(4-cyano-2-nitrophenyl)acetamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via acetylation of the corresponding aniline derivative (e.g., 4-cyano-2-nitroaniline) using acetic anhydride in an acidic solvent (e.g., glacial acetic acid). Key steps include:

  • Reaction Conditions : Reflux at 110–120°C for 4–6 hours.
  • Workup : Neutralization with sodium bicarbonate, followed by filtration and washing with cold water.
  • Purification : Recrystallization from aqueous ethanol (70% v/v) yields yellow crystals. Purity is confirmed via melting point analysis and HPLC (≥98%) .
  • Quality Control : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for acetamide methyl (~2.1 ppm), aromatic protons (7.5–8.5 ppm), and nitro/cyano substituent effects (downfield shifts).
  • ¹³C NMR : Carbonyl (~168 ppm), nitrile (~115 ppm), and aromatic carbons.
    • IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹), NO₂ (~1520, 1350 cm⁻¹), and amide C=O (~1650 cm⁻¹).
    • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-NO₂ and C-CN distances) to confirm regiochemistry .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and cyano groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro (meta-directing) and cyano (para-directing) groups create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack.

  • Experimental Design :
  • React with amines (e.g., benzylamine) in DMF at 80°C.
  • Monitor regioselectivity via LC-MS; meta-substitution is expected due to nitro dominance.
    • Mechanistic Insight : DFT calculations can map electron density to predict reaction sites .

Q. How can contradictory data on biological activity between this compound and its analogs be resolved?

Methodological Answer:

  • Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation time).
  • SAR Analysis : Compare substituent effects using analogs (e.g., replacing NO₂ with Cl or CN with COOH).
  • Advanced Analytics : Use molecular docking to assess binding affinity variations (e.g., cytochrome P450 isoforms) .

Q. What strategies optimize the crystal growth of this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in methanol/water (1:1) or DMSO/ethyl acetate.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours.
  • Additives : Introduce trace thiourea to modulate crystal packing.
  • Validation : Compare experimental vs. computational (Mercury software) crystal lattice parameters .

Comparative and Mechanistic Studies

Q. How does this compound compare to N-(4-methoxy-2-nitrophenyl)acetamide in stability under acidic conditions?

Methodological Answer:

  • Stability Assay : Incubate compounds in HCl (0.1 M, 37°C) and monitor degradation via UV-Vis (λ = 300 nm).
  • Results : The cyano group increases hydrolytic stability (t₁/₂ = 12 h) vs. methoxy (t₁/₂ = 6 h) due to reduced electron donation.
  • Mechanism : LC-QTOF identifies degradation products (e.g., acetic acid release) .

Q. What role do nitro and cyano groups play in the compound’s fluorescence quenching properties?

Methodological Answer:

  • Fluorescence Spectroscopy : Measure emission at 400–600 nm (excitation at 350 nm) in DMSO.
  • Quenching Mechanism : Nitro groups promote intersystem crossing (ISC), while cyano enhances spin-orbit coupling.
  • Comparative Data : Replace NO₂ with NH₂ to restore fluorescence .

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